S-Adenosyl-3-thiopropylamine

描述

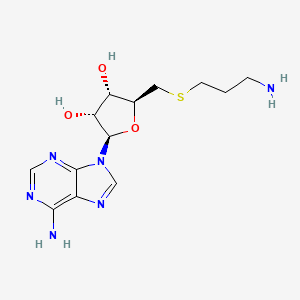

S-Adenosyl-3-thiopropylamine is a thioadenosine derivative where the hydroxy group at the C-5’ position of adenosine is replaced by a 3-aminopropyl group . This compound plays a crucial role in polyamine biosynthesis, acting as an aminopropyl group donor for propylamine transferases such as spermine synthase and spermidine synthase .

准备方法

Synthetic Routes and Reaction Conditions: S-Adenosyl-3-thiopropylamine can be synthesized from 3-(benzylthio)-1-propanamine and 5’-chloro-5’-deoxyadenosine . The reaction involves the substitution of the chloro group with the 3-aminopropylthio group under specific conditions to yield the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Compounds with different functional groups replacing the aminopropyl group.

科学研究应用

Role in Polyamine Biosynthesis

S-Adenosyl-3-thiopropylamine functions primarily as an aminopropyl group donor in the biosynthesis of polyamines, such as spermidine and spermine from putrescine. This compound uniquely influences polyamine levels critical for cellular functions and growth. Unlike other compounds that primarily engage in methylation, this compound directly affects polyamine synthesis by inhibiting spermidine synthase and spermine synthase, which are essential enzymes in this pathway .

Inhibition of Enzymes

Research indicates that this compound effectively inhibits:

- Spermidine Synthase : This enzyme uses decarboxylated S-adenosylmethionine to produce spermidine. The inhibition can disrupt normal cellular growth and differentiation due to reduced polyamine levels .

- Spermine Synthase : Similar to spermidine synthase, this enzyme is also inhibited by this compound, further impacting polyamine biosynthesis.

Therapeutic Potential

The compound's ability to modulate polyamine levels suggests potential therapeutic applications, particularly in conditions characterized by abnormal cell proliferation, such as cancer. By inhibiting the enzymes involved in polyamine synthesis, this compound may serve as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

-

Lung Injury and COVID-19 :

A study explored the association between plasma levels of this compound and lung injury severity in COVID-19 patients. Elevated levels of S-Adenosylmethionine (a related compound) were correlated with increased risk of lung damage, highlighting the importance of transmethylation processes in disease severity . -

Inhibition Studies :

Various studies have demonstrated the binding affinity of this compound for spermidine synthase. For instance, a study reported that the human spermidine synthase complex with this compound showed significant inhibition, suggesting its potential as a therapeutic agent against diseases involving dysregulated polyamines .

Comparative Analysis with Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| S-Adenosyl-L-homocysteine | Intermediate in methylation reactions | Primarily involved in methylation rather than aminopropylation |

| S-Adenosyl-L-methionine | Key methyl donor | Central role in various metabolic functions |

| Decarboxylated S-Adenosylhomocysteine | Inhibitor of spermidine synthase | Developed for potential therapeutic applications |

作用机制

S-Adenosyl-3-thiopropylamine exerts its effects by acting as an aminopropyl group donor in polyamine biosynthesis. It inhibits enzymes such as spermidine synthase and spermine synthase, which are involved in the synthesis of polyamines. These enzymes play a crucial role in cell growth and differentiation, making this compound an important compound in regulating these processes .

相似化合物的比较

- S-Adenosyl-L-homocysteine

- S-Adenosyl-L-methionine

- 5’-Deoxy-5’-methylthioadenosine

- Sinefungin

Comparison: S-Adenosyl-3-thiopropylamine is unique due to its specific role as an aminopropyl group donor in polyamine biosynthesis. Unlike S-Adenosyl-L-homocysteine and S-Adenosyl-L-methionine, which are involved in methylation reactions, this compound specifically targets polyamine synthesis . This makes it a valuable tool in studying and regulating polyamine-related metabolic pathways.

生物活性

S-Adenosyl-3-thiopropylamine (dc-SAH) is a thioadenosine derivative with significant implications in biological systems, particularly in polyamine biosynthesis. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₃H₂₀N₆O₃S

- Molecular Weight : 316.4 g/mol

- CAS Number : 53186-57-5

This compound is characterized by the substitution of the hydroxy group at the C-5’ position of adenosine with a 3-aminopropyl group. This modification grants it unique biochemical properties, particularly as a donor of aminopropyl groups in the synthesis of polyamines like spermidine and spermine from putrescine.

Inhibition of Polyamine Biosynthesis

This compound functions primarily as an inhibitor of key enzymes involved in polyamine biosynthesis:

- Spermidine Synthase (SpdS) : This enzyme catalyzes the conversion of putrescine and decarboxylated S-adenosylmethionine into spermidine.

- Spermine Synthase : This enzyme facilitates the synthesis of spermine from spermidine.

By inhibiting these enzymes, this compound disrupts normal cellular growth and differentiation processes due to reduced polyamine levels, which are essential for cell proliferation and function .

Polyamine Regulation

Research indicates that this compound can modulate polyamine levels, making it a potential therapeutic agent in conditions where polyamines are dysregulated, such as cancer and cardiovascular diseases . Its role as an inhibitor can be leveraged to manipulate cellular growth dynamics.

Case Studies

- Pulmonary Arterial Hypertension : A case report suggested that targeting spermine synthase with this compound may offer therapeutic benefits in managing pulmonary vascular remodeling associated with pulmonary arterial hypertension .

- Inhibition Studies : Studies have shown that this compound effectively inhibits human spermidine synthase, with binding affinities indicating its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to structurally related compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| S-Adenosyl-L-homocysteine (SAH) | Common intermediate in methylation reactions | Primarily involved in methylation rather than aminopropylation |

| S-Adenosyl-L-methionine (SAM) | Key methyl donor in various biological processes | Central role in methylation pathways |

| This compound | Inhibitor of spermidine and spermine synthases | Directly influences polyamine levels |

Stability and Metabolic Pathways

Research indicates that this compound demonstrates stability under various laboratory conditions, making it suitable for further studies on its metabolic pathways and interactions within biological systems . Its relatively stable nature allows for its use in analytical techniques such as capillary electrophoresis and micellar electrokinetic chromatography, highlighting its versatility in biochemical research .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for S-Adenosyl-3-thiopropylamine to ensure stability in laboratory settings?

S-Adenosyl-3-thiopiopropylamine should be stored at 2–8°C in a tightly sealed, light-resistant container to prevent degradation. Stability studies suggest that prolonged exposure to ambient temperatures or moisture may lead to hydrolysis or oxidation. Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize inhalation or dermal exposure .

Q. What validated analytical methods are used to quantify this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 260 nm) is commonly employed, as the compound’s adenine moiety provides strong absorbance. For complex samples (e.g., yeast lysates), tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) improves specificity and quantitation limits. Method validation should include linearity (1–100 µM range), recovery rates (>90%), and inter-day precision (CV < 10%) .

Q. What safety protocols are critical when handling this compound?

Follow GHS hazard guidelines: use explosion-proof equipment due to flammability risks (Category 3) and avoid skin contact (Skin Corrosion 1B). Work in ventilated areas with spill kits containing inert adsorbents (e.g., vermiculite). Emergency procedures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical evaluation for respiratory distress .

Advanced Research Questions

Q. How do intracellular concentrations of this compound vary between quiescent (G0) and proliferating yeast cells, and what methodologies elucidate its metabolic regulation?

In ∆klf1 mutant yeast, this compound levels increase 3–8-fold in G0 phase compared to wild-type, linked to SAM (S-adenosylmethionine) accumulation . To study this, employ:

- Metabolomic profiling : LC-MS/MS with stable isotope tracing (e.g., ¹³C-labeled precursors) to track methyl donor pathways.

- Transcriptomic analysis : RNA-seq of Klf1-regulated genes (e.g., methyltransferases) to identify regulatory nodes.

- Statistical validation : Multivariate analysis (PCA or PLS-DA) to distinguish phase-specific metabolic signatures .

Q. What experimental strategies resolve contradictions in reported this compound levels across models (e.g., yeast vs. mammalian cells)?

Discrepancies may arise from differences in SAM decarboxylase activity or redox conditions. Mitigate this by:

- Model standardization : Use isogenic cell lines and controlled culture conditions (e.g., hypoxia vs. normoxia).

- Cross-validation : Compare data from orthogonal methods (e.g., enzymatic assays vs. MS).

- Meta-analysis : Aggregate datasets from public repositories (e.g., MetaboLights) to identify confounding variables (e.g., pH, nutrient availability) .

Q. How can CRISPR/Cas9-mediated gene editing clarify Klf1’s role in this compound biosynthesis?

Generate Klf1-knockout (KO) models in S. pombe or human cell lines using sgRNAs targeting exon regions. Phenotypic screens can assess:

- Methylation status : ChIP-seq for histone H3K4me3 (a SAM-dependent modification).

- Metabolic flux : ¹³C-glucose tracing to quantify methyl group incorporation.

- Rescue experiments : Complementation with wild-type Klf1 or catalytically dead mutants to confirm specificity .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on methyltransferase activity?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pair this with ANOVA followed by Tukey’s post hoc test for multi-group comparisons. For high-throughput screens (e.g., inhibitor libraries), apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors .

Q. How can multi-omics integration (transcriptomics + metabolomics) reveal novel roles of this compound in epigenetic regulation?

Leverage tools like MetaboAnalyst 5.0 for pathway enrichment analysis and WGCNA (weighted gene co-expression network analysis) to cluster genes/metabolites with correlated expression. For example, co-regulation of SAM-dependent methyltransferases (e.g., DOT1L) and this compound levels may indicate feedback loops in histone methylation .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s impact on cellular proliferation?

- Negative controls : Cells treated with decarboxylase inhibitors (e.g., MDL 73811) to block endogenous this compound synthesis.

- Positive controls : SAM supplementation to contrast methyl donor effects.

- Vehicle controls : DMSO or buffer-only treatments to exclude solvent artifacts .

Q. How to optimize in vitro assays for measuring this compound-dependent enzyme kinetics?

Use recombinant methyltransferases (e.g., PRMT5) in buffer systems containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Tween-20. Pre-incubate enzymes with this compound (0–1 mM) for 10 minutes before initiating reactions with radiolabeled SAM (³H-methyl). Quench with 5% trichloroacetic acid and quantify radioactivity via scintillation counting .

属性

IUPAC Name |

(2S,3S,4R,5R)-2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRAALGPJJIRO-QYVSTXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201247 | |

| Record name | S-Adenosyl-3-thiopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53186-57-5 | |

| Record name | S-Adenosyl-3-thiopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53186-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosyl-3-thiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053186575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-3-thiopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(5'-Adenosyl)-3-thiopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。